physicochemical properties of 3-(trifluoromethyl)isoxazol-5-amine
physicochemical properties of 3-(trifluoromethyl)isoxazol-5-amine
An In-depth Technical Guide to 3-(Trifluoromethyl)isoxazol-5-amine
Executive Summary & Introduction
3-(Trifluoromethyl)isoxazol-5-amine is a fluorinated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its structural architecture, combining the versatile isoxazole scaffold with the influential trifluoromethyl group, makes it a valuable building block for creating novel bioactive molecules. The trifluoromethyl moiety is a well-established bioisostere used in medicinal chemistry to enhance crucial drug-like properties, including metabolic stability, lipophilicity, and target binding affinity.[1][2] This guide provides a comprehensive overview of the core physicochemical properties, spectroscopic profile, synthesis, reactivity, and strategic applications of 3-(trifluoromethyl)isoxazol-5-amine, offering field-proven insights for researchers and drug development professionals.
The isoxazole ring system is a prominent feature in numerous approved drugs and serves as a reliable pharmacophore capable of diverse non-covalent interactions.[1][3] The incorporation of a trifluoromethyl group at the 3-position profoundly influences the electron distribution within the ring, enhancing its stability and modulating its reactivity. This guide will elucidate these properties, providing a robust knowledge base for its effective utilization in research and development pipelines.
Core Physicochemical & Molecular Properties
The fundamental properties of a compound dictate its behavior in both chemical and biological systems. The data for 3-(trifluoromethyl)isoxazol-5-amine are summarized below, providing a quantitative foundation for experimental design.
| Property | Value | Source |
| CAS Number | 108655-63-6 | [4] |
| Molecular Formula | C₄H₃F₃N₂O | [4] |
| Molecular Weight | 152.08 g/mol | [4] |
| Appearance | Solid (form may vary) | N/A |
| Melting Point | 53-55 °C | [4] |
| Storage Conditions | 2-8 °C, under inert atmosphere | [4] |
The trifluoromethyl group significantly increases the molecular weight compared to its non-fluorinated analogue (3-aminoisoxazole) and influences its solid-state properties, such as the melting point. Its recommended storage at refrigerated temperatures suggests a need to prevent potential degradation over time.
Spectroscopic & Analytical Profile
A thorough understanding of a molecule's spectroscopic signature is critical for reaction monitoring, quality control, and structural confirmation. The following profile is based on established principles and data from structurally related isoxazoles.[5]
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton spectrum is expected to be relatively simple. A key diagnostic signal would be a singlet for the proton at the C4 position of the isoxazole ring, likely appearing in the range of δ 6.0-6.7 ppm.[5] The protons of the amine (-NH₂) group would typically appear as a broad singlet, with a chemical shift that is highly dependent on solvent and concentration.
-
¹³C NMR: The carbon spectrum provides insight into the electronic environment of the carbon skeleton. The C4 carbon is expected to resonate around 95-100 ppm. The C3 and C5 carbons, being directly attached to heteroatoms and the CF₃ group, will show distinct shifts. The C3 carbon, bonded to the highly electronegative CF₃ group, will exhibit a quartet due to C-F coupling (¹JCF) and will be significantly downfield. The C5 carbon, attached to the amine group, will also be downfield. The CF₃ carbon itself will appear as a quartet with a large coupling constant (¹JCF ≈ 270 Hz).[1][5]
-
¹⁹F NMR: This is a crucial technique for fluorinated compounds. A single, sharp singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group. Its chemical shift, typically referenced to CFCl₃, would be in the characteristic range for a CF₃ group attached to an sp² carbon, around δ -63 to -64 ppm.[5]
B. Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry in positive ion mode would readily show the protonated molecular ion [M+H]⁺ at an m/z value corresponding to its molecular weight (approx. 153.04). High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.[5]
C. Infrared (IR) Spectroscopy
The IR spectrum would be characterized by N-H stretching vibrations from the primary amine group (typically two bands in the 3300-3500 cm⁻¹ region). C=N and C=C stretching vibrations from the isoxazole ring would appear in the 1500-1650 cm⁻¹ range. Strong, characteristic C-F stretching bands for the CF₃ group would be prominent in the 1100-1300 cm⁻¹ region.
Synthesis, Reactivity, and Chemical Logic
A. Synthetic Strategy: 1,3-Dipolar Cycloaddition
The construction of the 3-(trifluoromethyl)isoxazole core is efficiently achieved via a 1,3-dipolar cycloaddition reaction. This is a powerful and convergent method for forming five-membered heterocycles.[3] The key steps involve the in situ generation of a trifluoromethyl-substituted nitrile oxide dipole from a precursor, which then reacts with a suitable dipolarophile. While a specific protocol for 3-(trifluoromethyl)isoxazol-5-amine is not detailed in the provided sources, a logical and field-proven pathway can be constructed.
Caption: General workflow for the synthesis of 3-(trifluoromethyl)isoxazol-5-amine.
Causality: The use of a base is critical to dehydrohalogenate the hydroximoyl bromide precursor, generating the highly reactive nitrile oxide dipole in situ. Using a protected form of propargylamine as the dipolarophile is essential to prevent the free amine from interfering with the base or reacting as a nucleophile in side reactions. The final deprotection step unmasks the target amine.
B. Chemical Reactivity
The reactivity of 3-(trifluoromethyl)isoxazol-5-amine is governed by the interplay between the nucleophilic amine group and the electronically distinct positions of the isoxazole ring.
Caption: Key reactive sites of 3-(trifluoromethyl)isoxazol-5-amine.
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Amine Group: This is the primary site for nucleophilic reactions. It readily undergoes acylation, sulfonylation, alkylation, and condensation reactions to form amides, sulfonamides, secondary/tertiary amines, and ureas, respectively. This reactivity is the cornerstone of its utility as a building block for elaborating more complex molecular structures.[6]
-
Isoxazole Ring: The ring itself is relatively stable. The nitrogen atom can act as a Lewis base or coordinate to metal centers. The C4-H bond is the most susceptible to deprotonation by a strong base (e.g., n-BuLi), creating a nucleophilic carbon that can be functionalized with various electrophiles.
Strategic Applications in Research & Development
The value of 3-(trifluoromethyl)isoxazol-5-amine lies in its role as a strategic intermediate for synthesizing high-value target molecules.[4]
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Medicinal Chemistry: The trifluoromethyl group is known to enhance metabolic stability by blocking sites of oxidative metabolism.[7] Its high lipophilicity can improve membrane permeability and bioavailability.[1][2] The electron-withdrawing nature of the CF₃ group can also increase the binding affinity of a molecule to its biological target.[1] Consequently, this building block is used to construct novel candidates for a range of therapeutic areas, including oncology, neurology, and infectious diseases.[3][7] The amine handle provides a convenient point for attaching the isoxazole core to other pharmacophores or linkers.
-
Agrochemicals: Similar principles apply in the design of modern pesticides and herbicides. Enhanced metabolic stability leads to greater persistence and efficacy, while modulated lipophilicity ensures optimal uptake and transport within the target pest or plant.[4][7] This amine is a key starting material for developing next-generation crop protection agents.[7]
Key Experimental Protocols (Self-Validating Systems)
A. Protocol: Synthesis of an N-Acyl Derivative (Self-Validating)
This protocol describes a standard acylation, a fundamental reaction for utilizing the amine functionality.
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System Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-(trifluoromethyl)isoxazol-5-amine (1.0 eq).
-
Dissolution: Dissolve the amine in a suitable anhydrous solvent (e.g., Dichloromethane or THF). Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution. The base acts as a scavenger for the HCl generated during the reaction.
-
Electrophile Addition: Slowly add the acyl chloride (e.g., benzoyl chloride, 1.1 eq) dropwise to the stirred solution.
-
Reaction Monitoring (Validation Point 1): Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting material validates that the reaction is proceeding.
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Final Characterization (Validation Point 2): Purify the crude product by flash column chromatography on silica gel. Confirm the structure and purity of the final N-acylated product using NMR (¹H, ¹³C, ¹⁹F) and HRMS. The obtained spectroscopic data must match the expected structure to validate the protocol's success.
B. Protocol: Spectroscopic Sample Preparation
-
NMR: For ¹H, ¹³C, and ¹⁹F NMR, dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
HRMS (ESI): Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid to promote protonation for positive ion mode.
-
IR (ATR): Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory and record the spectrum.
Safety Profile
Based on available data, 3-(trifluoromethyl)isoxazol-5-amine should be handled with appropriate care in a laboratory setting.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8]
-
GHS Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[8]
Always consult the full Material Safety Data Sheet (MSDS) before handling and work in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Conclusion
3-(Trifluoromethyl)isoxazol-5-amine is a high-value, strategically important building block for modern chemical research. Its physicochemical properties are dominated by the influential trifluoromethyl group, which imparts enhanced stability and desirable pharmacokinetic characteristics to derivative molecules. A firm grasp of its spectroscopic profile, synthetic accessibility, and predictable reactivity allows researchers to leverage its full potential in the rational design of novel pharmaceuticals and agrochemicals. The protocols and data presented in this guide serve as a validated foundation for the successful application of this versatile compound.
References
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Zheng, Y., et al. (2024). Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. National Institutes of Health (PMC). Available at: [Link]
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Puzzarini, C., et al. (2022). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. MDPI. Available at: [Link]
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Reactions of 5-methyl-isoxazol-3-amine with actived enol ethers. (2016). International Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]
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Reactions of 5-methyl-isoxazol-3-amine with actived enol ethers. (2016). International Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]
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Pandhurnekar, C. P., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. National Institutes of Health (PMC). Available at: [Link]
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Reddy, T. S., et al. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules. RSC Publishing. Available at: [Link]
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Preparation and reactivity of [2-(3-methyl-4-nitro-isoxazol-5-yl)-vinyl]-amines. (2007). Request PDF. Available at: [Link]
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Chow, S., et al. (2010). Identification of N-(5-tert-Butyl-isoxazol-3-yl)-N′-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1][9]benzothiazol-2-yl]phenyl}urea Dihydrochloride (AC220), a Uniquely Potent, Selective, and Efficacious FMS-Like Tyrosine Kinase 3 (FLT3) Inhibitor. ACS Publications. Available at: [Link]
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Amerigo Scientific. 3-(3-Fluorophenyl)isoxazol-5-amine. Available at: [Link]
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